- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and ProteinsOrganic Letters, 2015, 17(18), 4452-4455,
Cas no 6756-74-7 (Coenzyme A, S-benzoate)

Coenzyme A, S-benzoate structure
Nome del prodotto:Coenzyme A, S-benzoate
Coenzyme A, S-benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-benzoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-benzoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3
- benzoyl CoA
- benzoyl-coenzyme A
- S-benzoyl coenzyme A
- S-benzoyl-coenzyme-A
- Benzoyl coenzyme A
- Benzoyl CoA
- Benzoic acid, thio-, S-ester with coenzyme A (8CI)
- Coenzyme A, S-benzoate
- C28-H40-N7-O17-P3-S
- UNII-94E93R5B3D
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate
- 6756-74-7
- 94E93R5B3D
- Benzoyl-CoA; (Acyl-CoA); [M+H]+;
- Coenzyme A, benzoyl-
- C28H40N7O17P3S
- Benzoyl coenzyme A
- VEVJTUNLALKRNO-TYHXJLICSA-N
- BYC
- CHEBI:15515
- benzoyl-S-CoA
- S-benzoyl-coenzyme A
- C00512
- benzoyl-S-coenzyme A
- S-Benzoate coenzyme A
- S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) benzothioate
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate
- S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} benzenecarbothioate (non-preferred name)
- S-Benzoate
- Q27458576
- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(benzoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- S-Benzoic acid
- Benzoyl Coenzyme A (sodium salt)
- SCHEMBL284919
- Benzoyl-coa
-
- Inchi: InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26?/m1/s1
- Chiave InChI: VEVJTUNLALKRNO-VNTTVOJBSA-N
- Sorrisi: CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O
Proprietà calcolate
- Massa esatta: 871.14100
- Massa monoisotopica: 871.14142500g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 9
- Conta accettatore di obbligazioni idrogeno: 22
- Conta atomi pesanti: 56
- Conta legami ruotabili: 21
- Complessità: 1510
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 389Ų
- XLogP3: -4
Proprietà sperimentali
- PSA: 418.36000
- LogP: 1.34150
Coenzyme A, S-benzoate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1R:C:169149-96-6, S:H2O, 1.5 h, 37°C, pH 7.5
Riferimento
- Enediyne Antitumor Antibiotic Maduropeptin Biosynthesis Featuring a C-Methyltransferase That Acts on a CoA-Tethered Aromatic SubstrateJournal of the American Chemical Society, 2010, 132(36), 12534-12536,
Metodo di produzione 3
Condizioni di reazione
1.1R:DCC, S:THF, 5 h, rt
2.1R:NaOH, S:H2O, S:THF, 1 h, rt, pH 8
2.1R:NaOH, S:H2O, S:THF, 1 h, rt, pH 8
Riferimento
- Preferential Hydrolysis of Aberrant Intermediates by the Type II Thioesterase in Escherichia coli Nonribosomal Enterobactin Synthesis: Substrate Specificities and Mutagenic Studies on the Active-Site ResiduesBiochemistry, 2009, 48(8), 1712-1722,
Metodo di produzione 4
Condizioni di reazione
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Riferimento
- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane AcceptorJournal of Natural Products, 2010, 73(2), 151-159,
Metodo di produzione 5
Condizioni di reazione
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
Riferimento
- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-DearoylpaclitaxelJournal of the American Chemical Society, 2009, 131(16), 5994-6002,
Coenzyme A, S-benzoate Raw materials
- Cysteamine hydrochloride
- Adenosine 5'-Triphosphate
- Coenzyme A sodium salt hydrate
- Benzoic acid
- Coenzyme A
- 1-hydroxypyrrolidine-2,5-dione
- b-Alanine, N-[(2,2,5,5-tetramethyl-1,3-dioxan-4-yl)carbonyl]-, (R)-
Coenzyme A, S-benzoate Preparation Products
Coenzyme A, S-benzoate Letteratura correlata
-
M. McErlean,X. Liu,Z. Cui,B. Gust,S. G. Van Lanen Nat. Prod. Rep. 2021 38 1362
-
Karen E. Lebe,Russell J. Cox Chem. Sci. 2019 10 1227
-
Alison M. Hill Nat. Prod. Rep. 2006 23 256
-
Marimuthu Jeya,Tae-Su Kim,Manish Kumar Tiwari,Jinglin Li,Huimin Zhao,Jung-Kul Lee Mol. BioSyst. 2012 8 2864
-
Bradley S. Moore,Christian Hertweck Nat. Prod. Rep. 2002 19 70
6756-74-7 (Coenzyme A, S-benzoate) Prodotti correlati
- 1264-52-4(Octanoyl Coenzyme A)
- 1763-10-6(Coenzyme A, S-hexadecanoate)
- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))
- 102029-73-2(Acetyl Coenzyme A trisodium)
- 85-61-0(Coenzyme A)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)
- 27493-61-4(H-Val-Ala-OH)
- 2248714-28-3(2-Fluoro-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)pyridine-4-carboxamide)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
